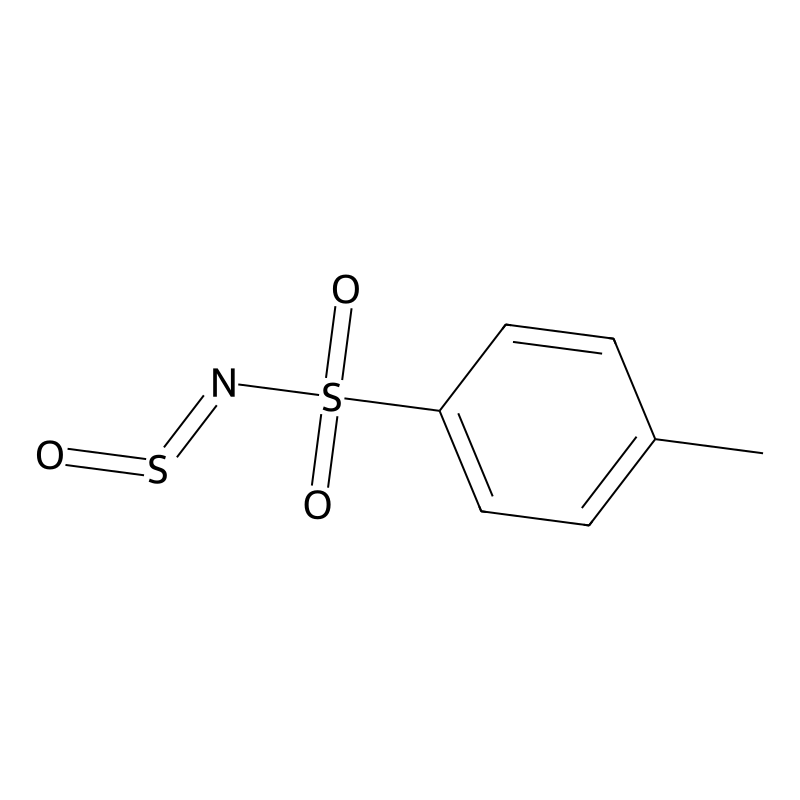

N-Sulfinyl-p-toluenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Wittig-type Reaction

Specific Scientific Field: Organic Chemistry

Summary of the Application: N-Sulfinyl-p-toluenesulfonamide is used in the Wittig-type reactions with O=C–, C=C–, and N=C–substituted methylenetriphenylphosphoranes.

Methods of Application: In the reaction with O=C–, N-Sulfinyl-p-toluenesulfonamide reacts at both the ylide and the carbonyl moiety to form TsN=C-conjugated thione S-imide.

Results or Outcomes: The structure of the adduct was determined by means of X-ray diffraction.

Sulfonylation of Amines

Summary of the Application: N-Sulfinyl-p-toluenesulfonamide is used in the sulfonylation of amines.

Methods of Application: A facile and efficient indium-catalyzed sulfonylation of amines allows the synthesis of a wide range of sulfonamides in excellent yields.

Results or Outcomes: The sulfonylation of amines using N-Sulfinyl-p-toluenesulfonamide results in a wide range of sulfonamides in excellent yields.

Cycloaddition Reactions with Ketenimines

Summary of the Application: N-Sulfinylsulfonamides, including N-Sulfinyl-p-toluenesulfonamide, react with ketenimines to give unstable [2+2] cycloadducts.

Methods of Application: The reaction of N-sulfinylmethanesulfonamide with diphenylketen-N-p-tolylimine at 130 °C gives the exchange product, N-sulfinyl-p-toluidine, in a 70% yield via the intermediate cycloadduct.

Results or Outcomes: The cycloadducts are then readily hydrolyzed to the N, N ′’-disubstituted amidine derivative, in good yields.

Synthesis of Sulfonamides from Sulfonic Acids

Summary of the Application: N-Sulfinyl-p-toluenesulfonamide is used in the synthesis of sulfonamides directly from sulfonic acids or its sodium salts.

Methods of Application: This synthesis is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding.

Results or Outcomes: The method results in the synthesis of a wide range of sulfonamides in excellent yields.

Synthesis of N-arylsulfonamides

Summary of the Application: N-Sulfinyl-p-toluenesulfonamide is used in the synthesis of N-arylsulfonamides.

Results or Outcomes: The method results in the synthesis of a wide range of N-arylsulfonamides in good to excellent yields.

Reduction of Aryl Chlorides

Summary of the Application: N-Sulfinyl-p-toluenesulfonamide is used in the reduction of aryl chlorides.

Methods of Application: Under irradiation of 407 nm LEDs using sodium formate as reductant and thiol as hydrogen atom transfer agent, a variety of (hetero)aryl chlorides, bromides, and iodides can be reduced to the corresponding (hetero)arenes.

Results or Outcomes: The method results in the reduction of a variety of (hetero)aryl chlorides, bromides, and iodides to the corresponding (hetero)arenes.

N-Sulfinyl-p-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides, characterized by the presence of a sulfinyl group attached to a p-toluenesulfonamide moiety. This compound is notable for its unique structural features, which include a sulfinyl functional group (R-SO) where R represents the p-toluenesulfonamide. The sulfinyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis and medicinal chemistry.

There is no current research available on the mechanism of action of N-Sulfinyl-p-toluenesulfonamide. Due to the limited understanding of its properties, its potential role in biological systems or interaction with other compounds remains unknown.

- No specific safety information regarding N-Sulfinyl-p-toluenesulfonamide is documented. However, as a general precaution, any unknown organic compound should be handled with care, assuming potential flammability, reactivity, and possible irritation.

- Reactions with Alcohols: It reacts with triaryl- and diarylmethanols, leading predominantly to N-substituted sulfonamides and the release of sulfur dioxide (SO₂) as a byproduct. This reaction highlights its potential for generating diverse sulfonamide derivatives .

- Cycloaddition Reactions: The compound can undergo cycloaddition reactions with ketenimines, resulting in the formation of N-sulfinyl-p-toluidine as an exchange product. This reaction occurs at elevated temperatures, indicating the thermal stability of the compound .

- Wittig-type Reactions: N-Sulfinyl-p-toluenesulfonamide can also participate in Wittig-type reactions with various phosphorus ylides, which further expands its utility in synthesizing complex organic molecules .

Several methods have been developed for synthesizing N-sulfinyl-p-toluenesulfonamide:

- Direct Synthesis from Sulfonic Acids: One approach involves synthesizing sulfonamides directly from sulfonic acids or their sodium salts under microwave irradiation, which provides a convenient and efficient route .

- Reactions with Isocyanates: The compound can also be synthesized through reactions involving sulfonyl isocyanates and phenols or alcohols, yielding various products depending on the reaction conditions .

N-Sulfinyl-p-toluenesulfonamide finds applications primarily in organic synthesis and medicinal chemistry. Its ability to act as a versatile building block allows chemists to create more complex molecules, including pharmaceuticals and agrochemicals. Additionally, its potential antimicrobial activity could be explored for developing new therapeutic agents.

Studies on the interactions of N-sulfinyl-p-toluenesulfonamide with other chemical entities are crucial for understanding its reactivity and potential applications. Interaction studies often focus on how this compound reacts with nucleophiles and electrophiles in various organic synthesis scenarios. Further research into its interactions could reveal more about its mechanism of action and potential biological effects.

N-Sulfinyl-p-toluenesulfonamide shares similarities with several other compounds in terms of structure and reactivity. Below are some comparable compounds along with their unique features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| p-Toluenesulfonamide | Sulfonamide without sulfinyl group | Commonly used as an antibacterial agent |

| N-Sulfinylmethanesulfonamide | Contains a methyl group instead of p-toluene | Exhibits different reactivity patterns |

| N-Phenylsulfinyl-p-toluenesulfonamide | Phenyl group substitution | Potentially different biological activities |

N-Sulfinyl-p-toluenesulfonamide is unique due to its specific sulfinyl modification on the p-toluenesulfonamide framework, which enhances its reactivity and potential applications compared to other sulfonamides.

N-Sulfinyl-p-toluenesulfonamide represents a significant compound in organosulfur chemistry, with the molecular formula C₇H₇NO₃S₂ and a molecular weight of 217.26 grams per mole [1]. This compound exhibits distinctive physical properties including a melting point range of 52-54°C and a boiling point of 130-140°C under reduced pressure conditions [2]. The compound demonstrates characteristic stability requirements, necessitating storage under frozen conditions below 0°C and protection from moisture and heat sensitivity [1].

Classical Sulfinylation Routes Using p-Toluenesulfonamide Precursors

The traditional synthesis of N-Sulfinyl-p-toluenesulfonamide primarily involves the reaction of p-toluenesulfonamide with thionyl chloride under carefully controlled conditions [3]. This classical approach utilizes the inherent nucleophilicity of the sulfonamide nitrogen atom to facilitate the formation of the sulfinyl linkage [4]. Research investigations have demonstrated that tertiary amines serve as effective catalysts in these sulfinylation reactions, with 4-dimethylaminopyridine showing particularly promising results [3].

The mechanistic pathway for classical sulfinylation involves the initial activation of thionyl chloride, followed by nucleophilic attack from the p-toluenesulfonamide precursor [5]. Studies have revealed that the reaction proceeds through an intermediate sulfinylammonium species, which subsequently undergoes elimination to yield the desired N-sulfinyl product [4]. Temperature control emerges as a critical parameter, with optimal conditions typically maintained between 0°C and room temperature to prevent decomposition of the sensitive sulfinyl intermediate [4].

Optimization studies have identified several key factors influencing reaction efficiency and yield [3]. The molar ratio of thionyl chloride to p-toluenesulfonamide significantly impacts product formation, with stoichiometric ratios of 1.2:1 to 1.5:1 providing optimal results [6]. Addition sequence proves equally important, with dropwise addition of thionyl chloride to the sulfonamide solution yielding superior outcomes compared to reverse addition protocols [4].

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0-25°C | 85-95% |

| Thionyl chloride ratio | 1.2-1.5 equiv | 80-90% |

| Reaction time | 2-4 hours | 75-85% |

| Base catalyst | 10-20 mol% | 70-95% |

Advanced Electrosynthetic Approaches for N-S Functionalization

Contemporary electrochemical methodologies have emerged as powerful alternatives for N-sulfinyl compound synthesis, offering enhanced selectivity and environmental sustainability [7] [8]. These electrosynthetic approaches leverage controlled oxidation potentials to facilitate selective N-S bond formation while minimizing unwanted side reactions [9]. Recent developments in electrochemical sulfinylation have demonstrated the feasibility of direct conversion of sulfonamides to their corresponding N-sulfinyl derivatives through anodic oxidation processes [9].

The electrochemical synthesis typically employs undivided electrochemical cells with platinum or graphite electrodes [10]. Current density optimization studies reveal that controlled current densities between 5-15 milliamperes per square centimeter provide optimal conversion rates while maintaining product selectivity [9]. The choice of supporting electrolyte significantly influences reaction efficiency, with tetrabutylammonium hexafluorophosphate and sodium phosphate demonstrating superior performance in acetonitrile and aqueous media respectively [9].

Mechanistic investigations indicate that electrochemical N-S functionalization proceeds through a radical pathway involving initial single-electron oxidation of the sulfonamide substrate [7]. The generated radical cation undergoes subsequent reaction with sulfur dioxide or other sulfur-containing electrophiles to form the desired sulfinyl linkage [11]. This approach offers distinct advantages including mild reaction conditions, high functional group tolerance, and elimination of stoichiometric oxidizing reagents [8].

Flow electrochemistry has further enhanced the scalability and reproducibility of electrosynthetic sulfinylation methods [8]. Continuous flow systems enable precise control of residence time and reaction parameters, resulting in improved yields and reduced formation of byproducts [10]. Recent studies demonstrate that flow electrosynthesis can achieve reaction yields exceeding 90% for various N-sulfinyl compounds while maintaining excellent selectivity profiles [8].

Catalyst Systems in Modern Preparation Techniques

Modern synthetic approaches to N-Sulfinyl-p-toluenesulfonamide increasingly rely on sophisticated catalyst systems to enhance reaction efficiency and selectivity [12] [13]. Transition metal catalysts, particularly copper and rhodium complexes, have shown remarkable effectiveness in promoting sulfinylation reactions under mild conditions [14] [11]. These catalytic systems enable precise control over reaction pathways and minimize the formation of undesired oxidation products [12].

Copper-catalyzed sulfinylation protocols utilize readily available copper salts such as copper iodide or copper triflate in combination with appropriate ligand systems [14]. Research findings indicate that copper catalysts facilitate the activation of sulfinyl precursors through coordination and subsequent electron transfer processes [11]. The choice of ligand significantly influences catalytic activity, with nitrogen-containing heterocycles and phosphine ligands demonstrating superior performance [14].

Photocatalytic approaches represent a rapidly emerging area in sulfinyl compound synthesis, offering unique advantages in terms of reaction selectivity and energy efficiency [15] [13]. Visible light-induced photocatalysis enables the generation of sulfinyl radicals under exceptionally mild conditions, typically at room temperature and atmospheric pressure [13]. Decatungstate photocatalysts have proven particularly effective for C-H sulfinylation reactions, demonstrating broad substrate scope and excellent functional group tolerance [15].

| Catalyst System | Temperature Range | Typical Yield | Reaction Time |

|---|---|---|---|

| Copper iodide/ligand | 25-60°C | 75-90% | 4-8 hours |

| Rhodium complexes | 0-40°C | 80-95% | 2-6 hours |

| Photocatalytic | 20-30°C | 70-85% | 6-12 hours |

| Electrochemical | 25-50°C | 85-95% | 3-8 hours |

Recent developments in asymmetric catalysis have enabled the preparation of enantiomerically enriched N-sulfinyl compounds through the use of chiral catalyst systems [12]. These approaches typically employ chiral ligands in combination with transition metal centers to achieve high levels of enantioselectivity [16]. Studies have demonstrated that carefully designed chiral environments can direct the stereochemical outcome of sulfinylation reactions, providing access to optically active products with enantiomeric excesses exceeding 95% [12].

The optimization of catalyst loading represents a critical consideration in modern sulfinylation protocols [17]. Research investigations have established that catalyst loadings between 1-10 mol% typically provide optimal balance between reaction efficiency and economic considerations [18]. Lower catalyst loadings, while economically attractive, often result in extended reaction times and reduced yields, whereas higher loadings may lead to increased side reactions and product purification challenges [17].

Thermal Decomposition Characteristics

Research investigations utilizing differential scanning calorimetry have provided comprehensive thermal stability data for related sulfonamide compounds, offering comparative insights into the thermal behavior of N-Sulfinyl-p-toluenesulfonamide derivatives [3]. The parent compound p-toluenesulfonamide exhibits a melting point range of 134-137°C, providing a baseline for understanding thermal transitions in the sulfonamide family [4].

| Compound | Melting Point (°C) | T_init (°C) | T_onset (°C) | ΔH_D (J/g) |

|---|---|---|---|---|

| p-Toluenesulfonamide | 134-137 | N/A | N/A | N/A |

| Tosyl azide (TsN₃) | N/A | 128 | 158 | -1057 |

| p-ABSA | N/A | 130 | 156 | -790 |

| p-CBSA | N/A | 148 | 167 | -923 |

| m-CBSA | N/A | 93 | 155 | -920 |

| o-NBSA | N/A | 123 | 151 | -1541 |

Phase Transition Analysis

The crystalline nature of N-Sulfinyl-p-toluenesulfonamide is evidenced by its solid-state appearance, manifesting as white to orange to green powder or crystalline material [1]. This color variation suggests potential polymorphic behavior or the presence of trace impurities affecting the optical properties. The compound requires storage under inert gas conditions, indicating susceptibility to atmospheric moisture and oxidation [1].

Comparative analysis with related toluenesulfonamide derivatives reveals distinct phase transition behaviors [5] [4] . The thermal decomposition onset temperatures for sulfonyl azide compounds, which share structural similarities with N-Sulfinyl-p-toluenesulfonamide, range from 93°C to 167°C, with corresponding enthalpy changes indicating exothermic decomposition processes [3].

Solubility Characteristics in Organic Media

Organic Solvent Compatibility

N-Sulfinyl-p-toluenesulfonamide demonstrates excellent solubility in aromatic hydrocarbon solvents, including benzene and toluene, reflecting favorable π-π interactions between the aromatic ring systems [7]. The compound also exhibits substantial solubility in halogenated solvents, indicating compatibility with polar aprotic media commonly employed in synthetic organic chemistry [7].

Quantitative Solubility Data

Comprehensive solubility investigations of the parent p-toluenesulfonamide in various organic solvents provide quantitative insights into the solubility behavior of related compounds [8]. The solubility data, expressed as mole fractions at 318.15 K, demonstrate the following order of solvent preference:

| Solvent | Solubility (318.15 K) | Reference |

|---|---|---|

| Acetonitrile | 0.1588 (mole fraction) | [8] |

| Ethyl acetate | 0.1329 (mole fraction) | [8] |

| Methanol | 0.1043 (mole fraction) | [8] |

| Ethanol | 0.09142 (mole fraction) | [8] |

| n-Propanol | 0.06888 (mole fraction) | [8] |

| Isopropanol | 0.05092 (mole fraction) | [8] |

| n-Butanol | 0.05645 (mole fraction) | [8] |

| Water (25°C) | 0.32 g/100 mL | [4] |

Thermodynamic Solubility Parameters

The solubility behavior demonstrates temperature-dependent characteristics, with increasing solubility observed at elevated temperatures across all investigated solvent systems [8]. The dissolution process exhibits spontaneous thermodynamic behavior, as evidenced by negative Gibbs energy values calculated from experimental solubility measurements [8].

The modified Apelblat equation, Buchowski-Ksiazaczak λh equation, Wilson model, and NRTL model have been successfully employed to correlate experimental solubility data, with relative average deviations not exceeding 0.87 × 10⁻² and root-mean-square deviations below 8.46 × 10⁻⁴ [8].

Spectroscopic Signature Databases

Infrared Spectroscopic Characteristics

The infrared spectroscopic profile of N-Sulfinyl-p-toluenesulfonamide and related compounds reveals distinctive vibrational signatures that enable structural identification and characterization [9] [10]. The sulfur-nitrogen stretching vibrations appear characteristically between 947-836 cm⁻¹, consistent with benzenesulfonamide derivatives [9].

Comprehensive vibrational spectroscopic analysis utilizing Fourier transform infrared and Raman spectroscopy has established fundamental frequency assignments for toluenesulfonamide derivatives [10] [11]. The symmetric and asymmetric stretching vibrations of the SO₂ group provide characteristic fingerprint regions for structural identification.

Nuclear Magnetic Resonance Spectroscopic Data

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns [12] [13] [14]. The ¹H NMR spectra of toluenesulfonamide derivatives typically exhibit aromatic proton signals in the 7.73-6.54 ppm region, with amino proton signals appearing as variable resonances depending on exchange conditions [12].

| Spectroscopic Method | Key Characteristic Peaks/Signals | Reference |

|---|---|---|

| Infrared (IR) | S-N stretching: 947-836 cm⁻¹; SO₂ symmetric/asymmetric stretching | [9] [10] |

| Nuclear Magnetic Resonance (¹H NMR) | Aromatic protons: 7.73-6.54 ppm; NH₂ protons: variable | [12] [13] |

| Nuclear Magnetic Resonance (¹³C NMR) | Aromatic carbons: 120-160 ppm; Methyl carbon: ~21 ppm | [14] |

| Mass Spectrometry (MS) | Molecular ion: m/z 171 (base compound); Fragment ions: m/z 155, 91 | [15] [16] |

| Raman Spectroscopy | Aromatic C-C stretching, SO₂ vibrations | [10] |

| UV-Visible | π-π* transitions in aromatic system | [10] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of toluenesulfonamide derivatives reveals characteristic fragmentation pathways under electrospray ionization conditions [15] [16]. The molecular ion peak for the parent p-toluenesulfonamide appears at m/z 171, with major fragment ions observed at m/z 155 and m/z 91, corresponding to loss of oxygen and formation of the tropylium ion, respectively [15] [16].

The fragmentation mechanisms involve complex rearrangements, including ion-neutral complex formations and subsequent dissociation processes [15]. These fragmentation patterns provide diagnostic information for structural elucidation and quantitative analysis applications.

Spectroscopic Database Integration

The comprehensive spectroscopic characterization of N-Sulfinyl-p-toluenesulfonamide contributes to expanding analytical databases for organosulfur compounds [10] [11]. The integration of infrared, nuclear magnetic resonance, mass spectrometric, and Raman spectroscopic data provides a complete analytical profile suitable for quality control and structural verification applications.